molecular formula C8H16N2O2S2 B1654624 Oxamide, N,N'-bis(2-methoxyethyl)dithio- CAS No. 25411-96-5

Oxamide, N,N'-bis(2-methoxyethyl)dithio-

Cat. No.: B1654624
CAS No.: 25411-96-5
M. Wt: 236.4 g/mol
InChI Key: OQNFYFONNMFOPH-UHFFFAOYSA-N
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Description

Oxamide, N,N'-bis(2-methoxyethyl)dithio- (hypothetical structure inferred from nomenclature) is a dithiooxamide derivative where the oxygen atoms in the oxamide backbone are replaced by sulfur, and the nitrogen atoms are substituted with 2-methoxyethyl groups. Key features include:

  • Core structure: Dithiooxamide (C₂S₂N₂) backbone.
  • Substituents: 2-methoxyethyl groups (–OCH₂CH₂OCH₃) attached to both nitrogen atoms.
  • Potential applications: Corrosion inhibition (as seen in hydrazone-based oxamides ), chelation of heavy metals , or bioactive roles in pharmaceuticals .

Properties

CAS No.

25411-96-5

Molecular Formula

C8H16N2O2S2

Molecular Weight

236.4 g/mol

IUPAC Name

N,N'-bis(2-methoxyethyl)ethanedithioamide

InChI

InChI=1S/C8H16N2O2S2/c1-11-5-3-9-7(13)8(14)10-4-6-12-2/h3-6H2,1-2H3,(H,9,13)(H,10,14)

InChI Key

OQNFYFONNMFOPH-UHFFFAOYSA-N

SMILES

COCCNC(=S)C(=S)NCCOC

Canonical SMILES

COCCNC(=S)C(=S)NCCOC

Other CAS No.

25411-96-5

Origin of Product

United States

Comparison with Similar Compounds

N,N'-Bis(2-hydroxyethyl)dithiooxamide

  • Structure : Dithiooxamide with 2-hydroxyethyl (–CH₂CH₂OH) substituents .
  • Molecular formula : C₆H₁₂N₂O₂S₂; MW = 208.3 g/mol.
  • Key properties :
    • Higher hydrophilicity due to hydroxyl groups, enhancing solubility in polar solvents.
    • Demonstrated utility as a chelating agent for heavy metals (e.g., in wastewater treatment) .

N,N′-Bis[2-methoxybenzylidene]amino]oxamide (BMO)

  • Structure : Oxamide with aromatic 2-methoxybenzylidene substituents .
  • Molecular formula : C₁₈H₁₆N₂O₄; MW = 332.3 g/mol.
  • Key properties :
    • Forms stable Mn(II) complexes with antibacterial and cytotoxic activity.
    • Methoxy groups enhance electron donation, influencing metal coordination and redox behavior.
  • Comparison :
    • The target compound’s aliphatic methoxyethyl groups may reduce steric hindrance compared to aromatic substituents, facilitating faster reaction kinetics in catalytic or corrosion inhibition roles .

N,N′-Bis(2-chloroethyl)oxamide

  • Structure : Oxamide with 2-chloroethyl (–CH₂CH₂Cl) substituents .
  • Synthesis : Derived from serine methyl ester and diethyl oxalate, followed by cyclodehydration .
  • Key properties :
    • Intermediate in synthesizing heterocyclic compounds (e.g., oxazolines).
    • Chlorine atoms enable nucleophilic substitution reactions.
  • Comparison :
    • Replacing chlorine with methoxy groups would reduce reactivity but improve stability and environmental compatibility.

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Comparison of Dithiooxamide Derivatives

Compound Substituents Molecular Formula Molecular Weight Key Applications References
N,N'-bis(2-methoxyethyl)dithiooxamide* 2-methoxyethyl C₈H₁₆N₂O₂S₂ 236.3† Corrosion inhibition, chelation (Inferred)
N,N'-Bis(2-hydroxyethyl)dithiooxamide 2-hydroxyethyl C₆H₁₂N₂O₂S₂ 208.3 Heavy metal chelation
N,N′-Bis[2-methoxybenzylidene]oxamide 2-methoxybenzylidene C₁₈H₁₆N₂O₄ 332.3 Bioactive metal complexes
N,N′-Bis(2-chloroethyl)oxamide 2-chloroethyl C₆H₁₀Cl₂N₂O₂ 219.1 Heterocyclic synthesis

*Hypothetical structure; †Estimated based on substituent contributions.

Key Findings:

  • Substituent effects: Hydroxyethyl vs. Methoxyethyl: Hydroxyethyl derivatives exhibit higher polarity and hydrogen-bonding capacity, favoring aqueous-phase applications (e.g., chelation ). Aromatic vs. Aliphatic: Aromatic substituents (e.g., in BMO ) stabilize metal complexes through π-interactions, whereas aliphatic chains (e.g., methoxyethyl) may improve flexibility and diffusion in polymeric matrices.
  • Corrosion inhibition: Hydrazone-based oxamides like HAO (N,N′-bis[2-hydroxynaphthylidene]amino]oxamide) show >80% efficiency in 3.5% NaCl, attributed to N and O heteroatoms adsorbing on iron surfaces . The target compound’s sulfur atoms could further enhance adsorption via stronger covalent interactions with metals.
  • Synthetic routes : Chloroethyl oxamides require harsh reagents (e.g., thionyl chloride ), whereas methoxyethyl derivatives might utilize milder alkoxylation or etherification conditions.

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